Barbaloin, heptaacetate

Description

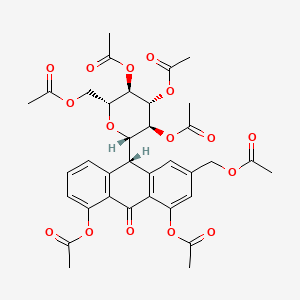

Barbaloin, heptaacetate is a derivative of barbaloin, a natural anthraquinone glycoside found in the roots of the aloe plant. This compound is known for its diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Properties

Molecular Formula |

C35H36O16 |

|---|---|

Molecular Weight |

712.6 g/mol |

IUPAC Name |

[(2R,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-[(9S)-4,5-diacetyloxy-2-(acetyloxymethyl)-10-oxo-9H-anthracen-9-yl]oxan-2-yl]methyl acetate |

InChI |

InChI=1S/C35H36O16/c1-15(36)44-13-22-11-24-28(23-9-8-10-25(46-17(3)38)29(23)31(43)30(24)26(12-22)47-18(4)39)33-35(50-21(7)42)34(49-20(6)41)32(48-19(5)40)27(51-33)14-45-16(2)37/h8-12,27-28,32-35H,13-14H2,1-7H3/t27-,28+,32-,33+,34+,35+/m1/s1 |

InChI Key |

BCGOCQLKVPJNOS-NWBYXJRXSA-N |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)[C@H]2C3=C(C(=CC=C3)OC(=O)C)C(=O)C4=C2C=C(C=C4OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)C2C3=C(C(=CC=C3)OC(=O)C)C(=O)C4=C2C=C(C=C4OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Barbaloin, heptaacetate can be synthesized through the acetylation of barbaloin using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out at elevated temperatures to ensure complete acetylation.

Industrial Production Methods: In an industrial setting, the production of this compound involves the extraction of barbaloin from aloe vera leaves followed by purification and subsequent acetylation. The process requires careful control of reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Acetylation of Barbaloin to Form Heptaacetate

Barbaloin undergoes acetylation with acetic anhydride in pyridine to yield barbaloin heptaacetate. This reaction replaces all seven hydroxyl groups in barbaloin with acetyl moieties .

Reaction Conditions :

-

Reagents : Acetic anhydride, pyridine.

-

Product : Barbaloin heptaacetate (C₃₅H₃₈O₁₆).

Structural Confirmation :

-

UV-Vis : λₘₐₓ (MeOH): 250 nm (logε 3.72), 286 nm (3.81), 310 nm (3.87) .

-

IR : Peaks at 1730–1700 cm⁻¹ (ester C=O), 1610 cm⁻¹ (aromatic C=C), and 1575 cm⁻¹ (anthrone C=O) .

-

NMR : Key signals include δ 3.85 ppm (3H, s, COOCH₃), δ 2.10–2.30 ppm (acetyl CH₃), and δ 4.80 ppm (1H, d, J=6 Hz, anomeric proton) .

Acid Hydrolysis of Barbaloin Heptaacetate

Barbaloin heptaacetate undergoes acid hydrolysis to yield aloe-emodin anthrone diacetate, confirming the glycosidic linkage and acetyl stability .

Reaction Conditions :

-

Reagents : 1% HCl in water.

-

Temperature : Reflux for 1 hour.

Key Observations :

-

The sugar moiety (D-glucose) is cleaved, leaving the acetylated aglycone.

Enzymatic Hydrolysis

Barbaloin heptaacetate is resistant to enzymatic hydrolysis by β-glucosidases (e.g., emulsin) .

Reaction Conditions :

-

Enzyme : Emulsin in water.

-

Temperature : 39°C for 32 hours.

-

Outcome : No cleavage of the glycosidic bond observed via TLC .

Thermal Stability and Sublimation

Barbaloin heptaacetate sublimes at 105°C, indicating thermal stability under controlled conditions .

Comparative Reactivity of Acetylated vs. Non-Acetylated Barbaloin

| Property | Barbaloin | Barbaloin Heptaacetate |

|---|---|---|

| Solubility | Soluble in MeOH, H₂O | Soluble in EtOAc, CHCl₃ |

| Hydrolysis | Rapid (acid/enzyme) | Resistant to enzymatic hydrolysis |

| Fluorescence | Yellow fluorescence | No fluorescence |

| Stability | Degrades in light | Stable under anhydrous conditions |

Synthetic Utility

Barbaloin heptaacetate serves as a protected intermediate for further functionalization:

-

Selective Deacetylation : Controlled removal of acetyl groups enables site-specific modifications .

-

Glycosylation Studies : Used to explore anthrone glycoside biosynthesis in Aloe species .

Table 1: Spectroscopic Data for Barbaloin Heptaacetate

| Technique | Key Peaks |

|---|---|

| UV-Vis | 250, 286, 310 nm (anthrone chromophore) |

| IR | 1730–1700 cm⁻¹ (ester), 1610 cm⁻¹ (aromatic), 1575 cm⁻¹ (anthrone C=O) |

| ¹H NMR | δ 3.85 (COOCH₃), δ 2.10–2.30 (7×CH₃CO), δ 4.80 (anomeric H) |

| ¹³C NMR | δ 170–175 (acetyl C=O), δ 105–110 (anomeric C), δ 60–85 (sugar carbons) |

Table 2: Hydrolysis Products

| Reaction | Product | Yield | Key Identifier |

|---|---|---|---|

| Acid hydrolysis | Aloe-emodin anthrone | 57 mg | m/z 248 (M⁺), IR 1730 cm⁻¹ |

| Enzymatic hydrolysis | No reaction | – | TLC retention factor unchanged |

Scientific Research Applications

Chemistry: It is used as a precursor in the synthesis of other anthraquinone derivatives.

Biology: Barbaloin, heptaacetate exhibits antimicrobial properties, making it useful in the development of new antibiotics.

Medicine: Its anti-inflammatory and anticancer properties have been explored for potential therapeutic applications.

Industry: this compound is used in the cosmetic industry for its skin-soothing and healing properties.

Mechanism of Action

The mechanism by which barbaloin, heptaacetate exerts its effects involves the modulation of various molecular targets and pathways:

Molecular Targets: this compound interacts with cellular receptors and enzymes, leading to the modulation of inflammatory and apoptotic pathways.

Pathways Involved: It affects signaling pathways such as NF-κB, MAPK, and PI3K/Akt, which are involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Barbaloin, heptaacetate is similar to other anthraquinone glycosides such as aloe-emodin and rhein. it is unique in its higher degree of acetylation, which enhances its stability and bioactivity. Other similar compounds include:

Aloe-emodin: A natural anthraquinone glycoside with anti-inflammatory and anticancer properties.

Rhein: Another anthraquinone glycoside with similar biological activities.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.